Ald-Ph-amido-PEG2-C2-Pfp ester
Description
Conceptual Framework of Chemical Linkers in Modern Biochemistry
Chemical linkers, or crosslinkers, are molecules with at least two reactive ends that form a stable covalent bridge between two other molecules. wikibooks.orgthermofisher.com In modern biochemistry, they are indispensable tools for studying protein interactions, immobilizing biomolecules onto surfaces, and constructing novel therapeutic agents. wikibooks.orgscbt.com Linkers are broadly classified based on the reactivity of their functional groups. Homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups. wikibooks.orgaatbio.com
Heterobifunctional linkers are particularly valuable as they allow for controlled, sequential reactions, minimizing the formation of unwanted byproducts like self-conjugation or polymerization. aatbio.comcreative-biolabs.com This precision is crucial for creating well-defined bioconjugates. creative-biolabs.com The linker itself is not just a simple bridge; its length, flexibility, and hydrophilicity can significantly influence the properties of the final conjugate, such as its stability, solubility, and biological activity. creative-biolabs.comnih.gov
Overview of Antibody-Drug Conjugates (ADCs) and Their Foundational Linker Requirements
Antibody-drug conjugates are a powerful class of cancer therapies that combine the targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug. biotechinformers.com An ADC consists of three main components: the antibody, the cytotoxic payload, and the linker that connects them. biochempeg.com The linker's role is paramount; it must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload which could harm healthy tissues. biochempeg.comproteogenix.science Upon reaching the target cancer cell, the linker should facilitate the release of the active drug. biochempeg.com
Linkers used in ADCs fall into two main categories: cleavable and non-cleavable. biotechinformers.combiochempeg.com
Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of certain enzymes. biochempeg.com
Non-cleavable linkers , in contrast, are stable and rely on the complete degradation of the antibody component within the cell's lysosome to release the drug. proteogenix.sciencebiochempeg.com This process leaves the linker and a single amino acid attached to the drug molecule. biochempeg.com
The choice of linker profoundly impacts the ADC's therapeutic index—the balance between its efficacy and its toxicity. biochempeg.comcreativebiolabs.net Non-cleavable linkers often exhibit greater plasma stability, which can lead to reduced off-target toxicity and an improved safety profile compared to their cleavable counterparts. biochempeg.comcreativebiolabs.net
Positioning of "Ald-Ph-amido-PEG2-C2-Pfp ester" within Non-Cleavable Linker Architectures
This compound is a heterobifunctional, non-cleavable linker designed for ADC development and other bioconjugation applications. fujifilm.comglpbio.cominterchim.com Its structure is a strategic assembly of several key functional components:
Aldehyde-Phenyl (Ald-Ph) Group : The terminal aldehyde group (-CHO) serves as a reactive handle for conjugation. Aldehydes are not naturally present on the surface of most proteins, making them ideal for bioorthogonal reactions—reactions that occur in biological systems without interfering with native biochemical processes. libretexts.orgcellmosaic.comwikipedia.org This group can react specifically with hydrazides or aminooxy-functionalized molecules to form stable hydrazone or oxime bonds, respectively. libretexts.org
Pentafluorophenyl (Pfp) Ester : On the opposite end of the linker is a Pfp ester. This is a highly reactive group that readily couples with primary amines (like the side chain of lysine (B10760008) residues on an antibody) to form a very stable amide bond. wikipedia.orgprecisepeg.comnih.gov Pfp esters are known for being more resistant to spontaneous hydrolysis in aqueous solutions than other amine-reactive esters, such as NHS esters, leading to more efficient conjugation reactions. wikipedia.orgprecisepeg.com
The combination of an aldehyde and a Pfp ester makes this a classic heterobifunctional crosslinker, enabling a controlled, two-step conjugation process. The non-cleavable nature of the amide and ether bonds within its backbone ensures that the payload is released only after the complete lysosomal degradation of the antibody. proteogenix.sciencebiochempeg.com
| Component | Chemical Group | Primary Function in Bioconjugation | Reference |
|---|---|---|---|
| Ald-Ph-amido | 4-Formylbenzamide | Provides a bioorthogonal aldehyde handle for specific reaction with hydrazides or aminooxy groups. | libretexts.orgcellmosaic.com |
| PEG2 | Two ethylene (B1197577) glycol units | Enhances aqueous solubility, reduces aggregation, and improves pharmacokinetics of the conjugate. | creative-biolabs.comsigmaaldrich.com |
| C2 | Ethyl spacer | Contributes to the overall length and spatial orientation of the linker. | precisepeg.com |
| Pfp ester | Pentafluorophenyl ester | Acts as a highly reactive, hydrolysis-resistant group for stable amide bond formation with primary amines (e.g., lysine). | wikipedia.orgprecisepeg.comnih.gov |
Academic Research Trajectories and Significance of "this compound"
Research in ADC technology has increasingly focused on:
Site-Specific Conjugation : The use of bioorthogonal reactive groups like aldehydes allows for more precise control over where the drug is attached to the antibody. This leads to more homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for consistent efficacy and a predictable safety profile. creative-biolabs.com
Improving Stability : The drive for greater plasma stability has made non-cleavable linkers an attractive option. creativebiolabs.net The stability of the thioether and amide bonds commonly found in non-cleavable linkers minimizes premature drug release. The Pfp ester's resistance to hydrolysis further contributes to the efficiency of creating these stable conjugates. wikipedia.orgprecisepeg.com
Modulating Physicochemical Properties : The incorporation of hydrophilic spacers like PEG is a well-established strategy to counteract the hydrophobicity of many cytotoxic payloads. biochempeg.comresearchgate.net Research has shown that even the configuration and length of the PEG chain can be fine-tuned to optimize an ADC's stability and pharmacokinetic behavior. researchgate.net
The this compound represents a sophisticated chemical tool that integrates these advanced concepts. Its architecture provides researchers with a reliable, off-the-shelf solution for constructing next-generation bioconjugates with enhanced stability and defined chemical properties, contributing to the broader effort to develop safer and more effective targeted therapies. proteogenix.sciencefujifilm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18F5NO6 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H18F5NO6/c22-15-16(23)18(25)20(19(26)17(15)24)33-14(29)5-7-31-9-10-32-8-6-27-21(30)13-3-1-12(11-28)2-4-13/h1-4,11H,5-10H2,(H,27,30) |
InChI Key |
TZCKVEZMOMYKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ald Ph Amido Peg2 C2 Pfp Ester and Analogues
Total Synthesis of "Ald-Ph-amido-PEG2-C2-Pfp ester"
The total synthesis of this compound is typically achieved through a convergent strategy. This approach involves the independent synthesis of key building blocks, which are then coupled together in the final stages. This method allows for greater flexibility and efficiency, as the individual fragments can be prepared and purified separately before their assembly.
Strategic Disconnection and Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection point is the Pfp ester itself, which is formed in the final step from its corresponding carboxylic acid precursor, Ald-Ph-amido-PEG2-C2-acid . This intermediate is a crucial component in the synthesis of various activated esters for bioconjugation.
Retrosynthetic Scheme for this compound
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | Ald-Ph-amido-PEG2-C2-acid | Pentafluorophenol (B44920) |
| Ald-Ph-amido-PEG2-C2-acid | 4-formylbenzoic acid | 3-(2-(2-aminoethoxy)ethoxy)propanoic acid |
Elaboration of the Polyethylene (B3416737) Glycol (PEG2) Spacer Segment
The synthesis of the heterobifunctional PEG2 spacer, 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a critical step that imparts hydrophilicity and appropriate spacing to the linker. A common approach begins with a commercially available diethylene glycol derivative.
One possible synthetic route involves the following steps:
Monoprotection of Diethylene Glycol: One of the terminal hydroxyl groups of diethylene glycol is protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective functionalization of the other terminus.
Introduction of the Amino Group: The remaining free hydroxyl group is converted to a leaving group, typically a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the azide, for instance, via catalytic hydrogenation or Staudinger reaction, yields the corresponding amine.
Elaboration of the Carboxylic Acid Terminus: The protecting group on the other end is removed, and the resulting hydroxyl group is then subjected to a two-carbon extension to introduce the propanoic acid moiety. This can be achieved through various methods, such as a Michael addition with acrylonitrile (B1666552) followed by hydrolysis, or reaction with a protected 3-halopropanoic acid derivative.
Table 1: Representative Reaction Scheme for PEG2 Spacer Synthesis
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Diethylene glycol | TBDMS-Cl, Imidazole, DMF | O-(tert-butyldimethylsilyl)diethylene glycol |
| 2 | O-(tert-butyldimethylsilyl)diethylene glycol | 1. TsCl, Pyridine2. NaN3, DMF3. H2, Pd/C | 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)ethan-1-amine |
Synthesis of the Benzaldehyde-Containing Precursor
The benzaldehyde-containing precursor is typically 4-formylbenzoic acid, which is commercially available. In cases where substituted benzaldehyde (B42025) analogues are required, various synthetic methods can be employed, such as the oxidation of the corresponding 4-methylbenzoic acid or the formylation of benzoic acid derivatives.
Formation of the Amide Bond Linkage
The crucial amide bond is formed by coupling the carboxylic acid of 4-formylbenzoic acid with the primary amine of the synthesized PEG2 spacer. Standard peptide coupling reagents are employed to facilitate this reaction and ensure high yields.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. The reaction is typically carried out in an aprotic organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Table 2: Typical Conditions for Amide Bond Formation
| Reactants | Coupling Reagents | Solvent | Temperature | Reaction Time |
|---|
This reaction yields the key intermediate, Ald-Ph-amido-PEG2-C2-acid .
Installation of the Pentafluorophenyl (Pfp) Ester Reactive Group
The final step in the synthesis is the activation of the carboxylic acid group of Ald-Ph-amido-PEG2-C2-acid as a pentafluorophenyl ester. Pfp esters are highly reactive towards primary amines, forming stable amide bonds, and exhibit greater stability towards hydrolysis compared to other active esters like NHS esters. broadpharm.com
The Pfp ester is typically formed by reacting the carboxylic acid with pentafluorophenol in the presence of a carbodiimide (B86325) coupling agent such as DCC. The reaction is generally performed in an anhydrous aprotic solvent like DCM or ethyl acetate.
Table 3: Conditions for Pfp Ester Formation
| Reactant | Reagents | Solvent | Temperature | Reaction Time |
|---|
Purification and Characterization Techniques in "this compound" Synthesis
Purification of the PEGylated intermediates and the final product can be challenging due to their amphiphilic nature and potential for polydispersity in the PEG chain. A combination of chromatographic techniques is often necessary to achieve high purity.
Silica Gel Chromatography: This technique is commonly used to purify the smaller, less polar precursors. However, for the more polar and flexible PEG-containing molecules, streaking and poor separation can be an issue.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification of PEGylated compounds. By using a non-polar stationary phase and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), it is possible to achieve excellent separation of the desired product from impurities. jenkemusa.com
Size-Exclusion Chromatography (SEC): SEC can be employed to separate molecules based on their hydrodynamic volume, which is useful for removing unreacted small molecules from the larger PEGylated product.
Characterization of the final product and all intermediates is essential to confirm their identity and purity. The following analytical techniques are routinely used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized molecules by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the aldehyde, phenyl, amide, PEG, and Pfp ester moieties.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and intermediates. By comparing the retention time of the main peak to that of standards and analyzing the peak area, the purity can be accurately determined.
Table 4: Key Characterization Data for this compound
| Analytical Technique | Expected Observations |
|---|---|
| 1H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons of the benzoyl group, amide proton, methylene (B1212753) protons of the PEG chain, and the propionate (B1217596) backbone. |
| 19F NMR | Characteristic signals for the five fluorine atoms of the pentafluorophenyl group. |
| HRMS (ESI+) | Calculated m/z for [M+H]+ or [M+Na]+ corresponding to the molecular formula C21H18F5NO6. |
Derivative Synthesis and Structural Modifications of "this compound"
The modular nature of this compound lends itself to a variety of structural modifications. These alterations are typically aimed at optimizing linker length, solubility, and the reactivity of the terminal functional groups to enhance the performance of the resulting bioconjugate. A common synthetic strategy is a convergent approach, where the three main components—the aldehyde-containing aromatic piece, the PEG spacer, and the activated ester—are synthesized separately and then combined.
This modularity allows for the systematic variation of each component to generate a library of linkers with diverse properties.
Modifications of the PEG Chain Length and Architecture (e.g., PEG1, PEG4 analogues)
The synthesis of Ald-Ph-amido-PEG-C2-Pfp ester analogues with different PEG lengths, such as PEG1 and PEG4, follows a similar convergent synthetic pathway. The key difference lies in the starting PEG raw material. For instance, to synthesize the PEG1 analogue, a shorter amino-PEG1-acid derivative would be utilized, whereas for a PEG4 analogue, a corresponding amino-PEG4-acid would be the precursor.
The general approach involves:
Synthesis of the Aldehyde Moiety: 4-formylbenzoic acid is activated, for example, as an acyl chloride or with a carbodiimide, to facilitate amide bond formation.
Coupling with the Amino-PEG-Acid: The activated 4-formylbenzoic acid is reacted with the primary amine of an amino-PEGn-carboxylic acid (where 'n' is the number of PEG units). This reaction forms the stable amide linkage.
Activation of the Carboxylic Acid: The terminal carboxylic acid of the resulting Ald-Ph-amido-PEGn-C2-acid is then activated to form the Pfp ester. This is typically achieved by reacting the carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an equivalent reagent.
The impact of PEG chain length on the physicochemical properties of the linker is significant. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius of the final conjugate. This can be advantageous in improving the solubility of hydrophobic drugs and reducing aggregation. The table below summarizes some commercially available analogues with varying PEG chain lengths.
| Compound Name | Number of PEG Units (n) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ald-Ph-amido-PEG1-C2-Pfp ester | 1 | C19H14F5NO5 | 431.32 |
| This compound | 2 | C21H18F5NO6 | 475.37 |
| Ald-Ph-amido-PEG4-C2-Pfp ester | 4 | C25H26F5NO8 | 563.47 |
Introduction of Alternative Activated Ester Moieties (e.g., N-Hydroxysuccinimide esters)
While Pfp esters are highly effective for amine acylation, other activated esters, such as N-hydroxysuccinimide (NHS) esters, are also widely used in bioconjugation. The choice between a Pfp and an NHS ester often depends on the specific reaction conditions and the desired stability of the activated linker.
The synthesis of an NHS ester analogue, such as Ald-Ph-amido-PEG2-C2-NHS ester, follows the same initial steps as the Pfp ester synthesis to generate the Ald-Ph-amido-PEG2-C2-acid intermediate. The final activation step is then modified by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent.
Comparative Properties of Pfp and NHS Esters:
Pfp esters are generally considered to be more reactive and less susceptible to hydrolysis in aqueous media compared to NHS esters. researchgate.net This enhanced stability can lead to more efficient conjugation reactions, particularly at physiological pH. broadpharm.comprecisepeg.com However, Pfp esters are also more hydrophobic than NHS esters. researchgate.net The optimal pH for conjugation with Pfp esters is also slightly higher than for NHS esters. researchgate.net The choice of activated ester can therefore be tailored to the specific requirements of the conjugation reaction.
| Feature | Pfp Ester | NHS Ester |
|---|---|---|
| Reactivity with Amines | High | High |
| Hydrolytic Stability in Aqueous Solution | More stable | Less stable, half-life is pH-dependent |
| Optimal Reaction pH | Slightly basic (e.g., pH 7.5-8.5) | Neutral to slightly basic (e.g., pH 7-8) |
| Hydrophobicity | More hydrophobic | Less hydrophobic |
Synthesis of Bifunctional Variants with Modified Reactive Groups
The versatility of the synthetic platform for this compound allows for the introduction of a wide range of alternative reactive groups to create novel bifunctional linkers. These modifications can be designed to target different functional groups on a biomolecule or to introduce cleavable linkages.
General strategies for synthesizing such variants often involve the use of orthogonal protecting groups. For example, a PEG linker can be synthesized with a protected amine at one end and a protected carboxylic acid at the other. Selective deprotection of one end allows for the introduction of the aldehyde-phenyl-amido moiety, while deprotection of the other end allows for the attachment of a different reactive group.
Examples of modified reactive groups that can be incorporated include:
Maleimides: For specific reaction with thiol groups (e.g., from cysteine residues).
Alkynes or Azides: For use in "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Hydrazides or Aminooxy groups: For reaction with aldehydes and ketones to form hydrazones or oximes, respectively.
The synthesis of these bifunctional variants would typically involve starting with a heterobifunctional PEG derivative that already contains the desired protected functional groups. For instance, to create a linker with an aldehyde and a maleimide (B117702), one could start with an amino-PEG-maleimide derivative. The amine would then be reacted with activated 4-formylbenzoic acid as previously described.
These synthetic methodologies provide a powerful toolkit for the rational design and synthesis of a diverse range of heterobifunctional linkers based on the this compound scaffold, enabling the development of precisely engineered bioconjugates for a variety of applications.
Molecular Reactivity and Conjugation Mechanisms of Ald Ph Amido Peg2 C2 Pfp Ester
Chemoselective Reactivity of the Pfp Ester Moiety
The pentafluorophenyl ester is a highly activated acyl donor, designed for efficient and chemoselective reaction with nucleophiles. Its reactivity is significantly enhanced by the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxy group an excellent leaving group.
Mechanistic Studies of Acyl Substitution with Amine Nucleophiles
The primary reaction mechanism of the Pfp ester moiety is a nucleophilic acyl substitution. Amine nucleophiles, typically the ε-amino group of a lysine (B10760008) residue on a protein or a terminal amine on a synthetic molecule, attack the electrophilic carbonyl carbon of the ester. This attack forms a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the pentafluorophenol (B44920) leaving group and the formation of a highly stable amide bond.
The reaction is highly chemoselective for primary and secondary amines. precisepeg.combroadpharm.combroadpharm.comprecisepeg.com Due to the high reactivity of the Pfp ester, the acylation can proceed efficiently under mild physiological conditions, typically within a pH range of 7.2 to 8.5. precisepeg.comwindows.net At this pH, a sufficient concentration of the amine is in its deprotonated, nucleophilic state to facilitate the reaction, while the Pfp ester itself exhibits greater stability against hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters. precisepeg.comprecisepeg.com This enhanced hydrolytic stability contributes to higher conjugation efficiencies, as the competing reaction with water is minimized. precisepeg.com
Kinetic Profiling of Amide Bond Formation
Kinetic studies demonstrate that Pfp esters are among the most reactive acylating agents used in bioconjugation. The rate of the reaction is influenced by factors such as pH, temperature, and the nucleophilicity of the amine. The high reactivity is attributed to the low pKa of pentafluorophenol, making its conjugate base a very stable leaving group. This facilitates the rapid formation of the amide bond.
Comparative kinetic analyses have shown that the rate of acylation with Pfp esters is significantly higher than with other activated esters. This rapid reaction kinetic is beneficial as it can reduce incubation times and potentially minimize denaturation or degradation of sensitive biomolecules.
| Activated Ester Type | Abbreviation | Relative Rate Constant |
|---|---|---|
| Pentafluorophenyl ester | OPFP | 111 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| Nitrophenyl ester | ONp | 1 |
Substrate Scope and Selectivity in Conjugation Reactions
The Pfp ester moiety of Ald-Ph-amido-PEG2-C2-Pfp ester exhibits a broad substrate scope, reacting efficiently with a variety of amine-containing molecules. This includes:
Primary Amines: Aliphatic primary amines, such as the side chain of lysine, are highly reactive nucleophiles for Pfp esters.
Secondary Amines: While generally less nucleophilic than primary amines due to steric hindrance, secondary amines also readily react to form amide bonds. precisepeg.combroadpharm.combroadpharm.comprecisepeg.com
Amine-modified Oligonucleotides: Synthetic DNA or RNA strands functionalized with a terminal amine can be effectively conjugated using Pfp esters. precisepeg.com
Small Molecule Drugs: Payloads containing primary or secondary amine groups can be covalently attached to the linker.
The selectivity of the reaction is a key advantage. Under typical reaction conditions (pH 7.2-8.5), the Pfp ester shows high preference for amino groups over other nucleophilic functional groups found in biomolecules, such as hydroxyl (e.g., serine, threonine) or thiol (e.g., cysteine) groups, which are less nucleophilic at this pH. This chemoselectivity ensures precise control over the site of conjugation.
Orthogonal Reactivity of the Benzaldehyde (B42025) Functionality
The benzaldehyde group provides a second, distinct mode of reactivity that is orthogonal to the Pfp ester. This means it reacts with a different set of functional groups under different conditions, allowing for sequential conjugation strategies. The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by specific nitrogen nucleophiles.
Schiff Base Formation and Reductive Amination with Primary Amines
The benzaldehyde moiety reacts with primary amines to form an imine, also known as a Schiff base. libretexts.org This condensation reaction is reversible and involves the elimination of a water molecule. libretexts.org The formation of the Schiff base is typically catalyzed by mild acid, with the reaction rate being optimal around a pH of 5. libretexts.org At lower pH values, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org
The resulting C=N double bond of the imine can be susceptible to hydrolysis, reversing the reaction. To form a stable, irreversible linkage, the Schiff base is typically reduced in a subsequent step to a secondary amine. This two-step process is known as reductive amination. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com
| Temperature (°C) | Rate Constant, k (L·mol⁻¹·s⁻¹) |
|---|---|
| 5 | 0.00013 |
| 15 | 0.00021 |
| 25 | 0.00035 |
| 45 | 0.00078 |
Oxime Ligation with Aminooxy Compounds
A highly efficient and chemoselective reaction of the benzaldehyde functionality is its ligation with aminooxy groups (R-O-NH2). This reaction forms a stable oxime ether linkage (C=N-O). Oxime ligation proceeds readily under mild acidic to neutral aqueous conditions (typically pH 4-7) and is known for its high specificity and rapid kinetics.
The reaction is significantly faster and forms a more stable conjugate than the corresponding hydrazone (formed from a hydrazide). The rate of oxime ligation can be further accelerated by the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives. The catalyst operates by first forming a more reactive protonated Schiff base intermediate with the benzaldehyde, which is then rapidly displaced by the aminooxy nucleophile. This catalytic approach allows for efficient ligation at low micromolar concentrations of reactants, making it highly suitable for bioconjugation applications where precious materials are often used.
| Reactants | Catalyst | pH | Second-Order Rate Constant (k₁) |
|---|---|---|---|
| Benzaldehyde + Aminooxyacetyl-peptide | 100 mM Aniline | 7 | 8.2 ± 1.0 M⁻¹s⁻¹ |
Hydrazone Formation with Hydrazide Derivatives
The "this compound" molecule possesses a terminal benzaldehyde group (Ald-Ph) that serves as a reactive handle for conjugation. smolecule.com This aldehyde functionality can readily react with hydrazide derivatives to form a hydrazone bond. smolecule.com This specific ligation chemistry is a popular strategy in bioconjugation due to its reliability and the mild conditions under which it proceeds. axispharm.com
The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N), which constitutes the hydrazone linkage. The formation of hydrazones is typically most efficient under mildly acidic conditions, around pH 4.5, which facilitates the dehydration step. nih.gov However, the reaction can also proceed at the physiological pH of biological systems, although at a slower rate. axispharm.comnih.gov
A key feature of the hydrazone bond is its reversibility. nih.gov The stability of the linkage is pH-dependent; while relatively stable at neutral pH, the bond can be hydrolyzed under acidic conditions, such as those found within the endosomal and lysosomal compartments of a cell. axispharm.comresearchgate.net This characteristic makes hydrazone linkers suitable for applications requiring the controlled release of a conjugated molecule in an acidic environment. nih.gov In contrast to the highly stable oxime bonds formed with aminooxy groups, hydrazone bonds are considered more labile, a property that can be strategically employed for drug delivery systems. axispharm.comnih.gov
| Parameter | Description | Typical Conditions/Properties |
|---|---|---|
| Reactants | Aldehyde (from this compound) and a hydrazide-containing molecule. | Forms a C=N-N linkage. smolecule.comaxispharm.com |
| Optimal pH | The reaction rate is pH-dependent, favoring mildly acidic environments. | ~ pH 4.5 for optimal reaction rate. nih.gov |
| Bond Stability | The resulting hydrazone bond is covalent but can be reversible. | Stable at neutral pH, but susceptible to hydrolysis under acidic conditions (e.g., in lysosomes). axispharm.comresearchgate.net |
| Application | Used as a cleavable linker strategy in bioconjugation. | Suitable for controlled-release systems that target acidic intracellular compartments. nih.gov |
Mechanistic Principles Governing Non-Cleavable Linker Stability
"this compound" is categorized as a non-cleavable linker, designed to form a permanent, stable connection between two molecules, such as an antibody and a therapeutic agent. medchemexpress.comxcessbio.comglpbio.com The stability of non-cleavable linkers is a direct result of the robust covalent bonds that constitute their backbone. purepeg.com Unlike cleavable linkers, which incorporate specific bioresponsive bonds (e.g., acid-labile hydrazones, reducible disulfides, or enzyme-sensitive peptides), non-cleavable linkers are composed exclusively of chemically inert bonds like amides, ethers, and alkyl chains. purepeg.combiochempeg.com
This inherent stability ensures that the conjugate remains intact while in systemic circulation, which is a significant advantage. biochempeg.comproteogenix.science It minimizes the premature release of the conjugated payload, thereby reducing the risk of off-target toxicity and enhancing the therapeutic window. biochempeg.comproteogenix.sciencecreativebiolabs.net The payload release from an ADC featuring a non-cleavable linker is not dependent on a specific chemical trigger in the target cell's environment. Instead, release occurs only after the entire ADC is internalized by the target cell and trafficked to the lysosome. creativebiolabs.netresearchgate.net Within the lysosome, proteolytic degradation of the antibody carrier breaks it down into amino acids, ultimately liberating the drug molecule, which remains attached to the linker and a single amino acid residue. biochempeg.comresearchgate.net This mechanism makes the efficacy of such conjugates highly dependent on the internalization and lysosomal processing pathways of the target cell. creativebiolabs.net
Factors Contributing to the Chemical Inertness of the "this compound" Linker Bond
The chemical inertness of the "this compound" linker is attributable to the specific covalent bonds within its structure. Once conjugated to an amine-containing molecule (via its Pfp ester) and a hydrazide (via its aldehyde), the core structure of the linker relies on highly stable amide and ether bonds for its integrity.
Amide Bond Stability : The linker contains an amide bond (-CONH-) connecting the phenyl ring to the PEG spacer. Amide bonds are exceptionally stable under physiological conditions due to resonance delocalization between the nitrogen lone pair and the carbonyl group. researchgate.net This resonance imparts a partial double-bond character to the carbon-nitrogen bond, significantly increasing the energy required for its cleavage. The half-life for the uncatalyzed hydrolysis of an amide bond at pH 7 is estimated to be hundreds of years, highlighting its profound stability. nih.gov While enzymes like proteases can cleave specific peptide bonds, the amide bond in a synthetic linker like this is generally not a substrate for such enzymes. nih.gov
Carbon-Carbon Bonds : The aliphatic C2 spacer (-C2-) is composed of stable carbon-carbon single bonds, which are non-polar and strong, rendering them resistant to chemical and enzymatic degradation in biological systems.
The combination of these robust amide, ether, and carbon-carbon bonds creates a linker that does not have a predefined cleavage site and can withstand the chemical and enzymatic conditions of the bloodstream and extracellular space. purepeg.com
Comparative Analysis of Linker Stability in Simulated Biological Environments
The stability of a linker in a biological context is paramount to the safety and efficacy of an antibody-drug conjugate. Non-cleavable linkers, such as "this compound," exhibit markedly different stability profiles compared to their cleavable counterparts when exposed to simulated biological environments like plasma and the acidic, enzyme-rich lysosome.
In simulated plasma (pH ~7.4), non-cleavable linkers demonstrate superior stability. proteogenix.sciencecreativebiolabs.net The amide and ether bonds are resistant to hydrolysis at this pH, ensuring the integrity of the conjugate during circulation. purepeg.comresearchgate.net This increased plasma stability is a key advantage, leading to a better therapeutic index. biochempeg.comcreativebiolabs.net In contrast, some cleavable linkers can be susceptible to premature payload release in the bloodstream. For example, hydrazone linkers can undergo slow hydrolysis, and disulfide-based linkers can be cleaved by reducing agents present in plasma, although structural modifications can enhance their stability. researchgate.net
Conversely, inside the cell, the environments of the endosome (pH 5.0–6.5) and lysosome (pH 4.5–5.0) are designed to trigger the release mechanism of cleavable linkers. Hydrazone linkers are specifically designed to hydrolyze in these acidic compartments. nih.gov Peptide-based linkers are cleaved by lysosomal proteases, such as cathepsin B, which are highly active at low pH. biochempeg.com The non-cleavable linker, however, remains intact under these conditions. Its payload is only released following the complete proteolytic digestion of the antibody itself within the lysosome. creativebiolabs.netresearchgate.net
| Linker Type | Simulated Plasma Environment (pH 7.4) | Simulated Lysosomal Environment (pH 4.5-5.0, with proteases) | Primary Release Mechanism |
|---|---|---|---|
| Non-Cleavable (Amide/Ether Bonds) | High stability; minimal premature cleavage. biochempeg.comcreativebiolabs.net | Linker remains stable; payload released upon antibody degradation. researchgate.net | Proteolytic degradation of the antibody carrier. biochempeg.comcreativebiolabs.net |
| Hydrazone (Cleavable) | Moderate stability; potential for slow hydrolysis. researchgate.net | Rapid hydrolysis in acidic pH. axispharm.comnih.gov | Acid-catalyzed hydrolysis. nih.gov |
| Dipeptide (e.g., Val-Cit, Cleavable) | High stability due to protease inhibitors in blood. biochempeg.com | Efficiently cleaved by lysosomal proteases (e.g., Cathepsin B). biochempeg.com | Enzymatic cleavage. biochempeg.com |
| Disulfide (Cleavable) | Moderate stability; susceptible to reduction by thiols. researchgate.net | Rapidly cleaved in the reducing intracellular environment. purepeg.com | Thiol-disulfide exchange (reduction). purepeg.com |
Advanced Bioconjugation Strategies Utilizing Ald Ph Amido Peg2 C2 Pfp Ester
Site-Specific Conjugation Methodologies for Biomolecules
Achieving site-specific modification of biomolecules is crucial for preserving their biological activity and generating homogeneous conjugates. "Ald-Ph-amido-PEG2-C2-Pfp ester" facilitates this through its two distinct reactive moieties: a pentafluorophenyl (Pfp) ester that reacts with primary amines, and an aldehyde group that can be targeted to specific, engineered sites on a biomolecule.
Engineering Recognition Sites for "this compound" Reactivity
The aldehyde group of "this compound" allows for highly selective conjugation to biomolecules that have been engineered to present a unique aldehyde or a compatible reactive partner. A prominent strategy for this is the "aldehyde tag" technology. This method involves the genetic encoding of a short peptide sequence, known as the aldehyde tag or sulfatase motif, into the protein of interest. windows.net The most common consensus sequence for this tag is Cys-X-Pro-X-Arg (CxPxR), where 'X' can be any amino acid. researchgate.net
The introduction of this tag creates a specific recognition site for the formylglycine-generating enzyme (FGE). springernature.com This enzymatic modification is highly specific and efficient, providing a precisely located aldehyde group for subsequent conjugation reactions. The aldehyde handle is bio-orthogonal, meaning it does not react with naturally occurring functional groups in proteins, thus ensuring high specificity of the conjugation reaction. researchgate.net
Enzymatic and Genetically Encoded Approaches for Targeted Conjugation
The enzymatic conversion of the aldehyde tag is a key step in preparing a biomolecule for conjugation with "this compound". The formylglycine-generating enzyme (FGE) recognizes the genetically encoded CxPxR tag and catalyzes the oxidation of the cysteine residue within this sequence to a Cα-formylglycine (fGly) residue. springernature.com This enzymatic step effectively installs a reactive aldehyde group at a predetermined location on the protein's surface.
This chemoenzymatic approach offers several advantages over traditional chemical modification methods. It allows for the production of homogeneously modified proteins with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). nih.gov The process can be performed in vivo by co-expressing the target protein and FGE, or in vitro by treating the purified protein with the enzyme. springernature.com The resulting aldehyde-tagged protein is then ready for conjugation with a molecule that has been previously modified with "this compound" via its Pfp ester group.
One of the advanced ligation chemistries for aldehyde-tagged proteins is the Hydrazino-Pictet-Spengler (HIPS) ligation. This reaction is rapid at near-neutral pH and forms a stable carbon-carbon bond, overcoming the hydrolytic instability often seen with hydrazone or oxime linkages. researchgate.netnih.gov
Integration of "this compound" into Heterobifunctional Conjugations
The dual reactivity of "this compound" makes it an ideal candidate for heterobifunctional conjugation strategies, where two different molecules are linked together. creative-biolabs.com The Pfp ester provides a reactive handle for primary amines, such as those on the side chain of lysine (B10760008) residues, while the aldehyde allows for a separate, orthogonal conjugation to a different molecule. creative-biolabs.comsmolecule.com
Sequential and One-Pot Bioconjugation Protocols
The distinct reactivity of the Pfp ester and the aldehyde allows for both sequential and one-pot conjugation protocols.
In a sequential protocol , one molecule is first reacted with the Pfp ester of "this compound". Pfp esters are known to react efficiently with primary amines at a pH range of 7-9 to form stable amide bonds. windows.net Following this initial conjugation and subsequent purification to remove unreacted starting materials, the second molecule, which has been engineered to contain a reactive group for the aldehyde (e.g., a hydrazide or an aminooxy group), is introduced. This stepwise approach provides excellent control over the conjugation process and minimizes the formation of undesired byproducts.
A one-pot protocol is also feasible due to the orthogonal nature of the two reactive groups. In this approach, the biomolecule to be modified at an amine, the biomolecule with the aldehyde-reactive group, and the "this compound" linker are all combined in a single reaction vessel. By carefully controlling the reaction conditions, such as pH, the two conjugation reactions can proceed simultaneously with high specificity. For instance, the Pfp ester reaction with amines is favored at a slightly basic pH, while the aldehyde reaction with hydrazides can proceed efficiently at a neutral or slightly acidic pH. While more complex to optimize, a one-pot synthesis offers advantages in terms of efficiency and reduced purification steps.
Multi-Component Assembly Using Orthogonal Reactivities
The concept of orthogonal reactivity extends to the assembly of more complex, multi-component structures. "this compound" can serve as a central scaffold for connecting three or more different molecules. For example, a primary molecule can be attached via the Pfp ester. The resulting conjugate, now bearing a reactive aldehyde, can then participate in a multi-component reaction. Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. acs.org
The aldehyde functionality can participate in various MCRs, allowing for the introduction of additional molecules with diverse functionalities. This strategy enables the construction of sophisticated bioconjugates with tailored properties for applications in areas such as targeted drug delivery, diagnostics, and fundamental biological studies.
Impact of the PEG Spacer on Bioconjugate Properties
The inclusion of a short, two-unit polyethylene (B3416737) glycol (PEG2) spacer in the structure of "this compound" is a deliberate design choice that imparts several beneficial properties to the resulting bioconjugates. nih.govsmolecule.com
PEG linkers, in general, are known to be hydrophilic, non-toxic, and have low immunogenicity. adcreview.com Even short PEG chains can significantly influence the physicochemical properties of a bioconjugate. The primary benefits of the PEG2 spacer include:
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the two conjugated biomolecules. This can be crucial for preserving the biological activity of proteins or antibodies by preventing the conjugated payload from interfering with their active sites or binding domains.
Improved Pharmacokinetics: In the context of therapeutic bioconjugates like ADCs, the inclusion of a PEG spacer can positively impact the pharmacokinetic profile. nih.govrsc.org Hydrophilic linkers can lead to improved stability and slower clearance rates in vivo. nih.gov While longer PEG chains are more commonly associated with significant increases in circulation half-life, even short PEG spacers can contribute to a more favorable biodistribution. nih.govresearchgate.net
Mitigation of Aggregation: The conjugation of hydrophobic payloads to antibodies can increase their propensity to aggregate. The hydrophilic PEG2 spacer helps to counteract this effect, leading to more stable and homogeneous ADC preparations. nih.govresearchgate.net
The following table summarizes the key properties imparted by the PEG2 spacer:
| Property | Impact of PEG2 Spacer | Reference(s) |
| Solubility | Increases the hydrophilicity of the conjugate, improving solubility in aqueous media. | smolecule.comaxispharm.com |
| Stability | Can reduce aggregation and improve the overall stability of the bioconjugate. | nih.govresearchgate.net |
| Steric Hindrance | Provides spatial separation between conjugated molecules, minimizing interference. | |
| Pharmacokinetics | May contribute to improved stability and slower clearance rates in vivo. | nih.govresearchgate.netrsc.org |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (2,3,4,5,6-pentafluorophenyl) 3-(2-(2-((4-formylbenzoyl)amino)ethoxy)ethoxy)propanoate |
| FGE | Formylglycine-generating enzyme |
| fGly | Cα-formylglycine |
| ADC | Antibody-Drug Conjugate |
| HIPS | Hydrazino-Pictet-Spengler |
| Pfp ester | Pentafluorophenyl ester |
| PEG | Polyethylene glycol |
| MCR | Multi-component reaction |
Influence on Hydrophilicity and Aqueous Solubility of Conjugates
The incorporation of a PEG moiety is a well-established strategy to enhance the hydrophilicity and aqueous solubility of bioconjugates. The two ethylene (B1197577) glycol units in "this compound" contribute to this effect, albeit to a degree tailored by its short length. The hydrophilic nature of the PEG chain improves the solubility of the entire conjugate, which is particularly beneficial when conjugating hydrophobic payloads. smolecule.com
The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, creating a hydration shell around the linker. This hydration effect helps to mitigate the aggregation often associated with hydrophobic drugs or large protein complexes. While longer PEG chains provide a more pronounced solubilizing effect, the short PEG2 linker in "this compound" offers a balance between increased hydrophilicity and maintaining a more compact molecular profile.
Table 1: Illustrative Effect of Short PEG Linkers on Conjugate Solubility
| Conjugate Component | Linker Type | Observed Solubility in Aqueous Buffer (mg/mL) |
|---|---|---|
| Small Molecule Drug X | No Linker | < 0.1 |
| Small Molecule Drug X | With PEG2 Linker | 0.5 |
| Small Molecule Drug X | With PEG8 Linker | 2.0 |
| Antibody Fragment Y | Unconjugated | 10 |
| Antibody Fragment Y | Conjugated with Hydrophobic Linker | 5 (with some aggregation) |
| Antibody Fragment Y | Conjugated with PEG2 Linker | 10 (no aggregation) |
This table presents hypothetical yet representative data based on general scientific principles of PEGylation to illustrate the trend of increased solubility with the incorporation of short PEG linkers.
Modulation of Steric Environment and Accessibility of Conjugation Sites
The PEG2 spacer in "this compound" plays a crucial role in modulating the steric environment of the bioconjugate. This short, flexible chain provides a physical separation between the conjugated biomolecule and the payload or another molecule. This spacing can be critical for preserving the biological activity of the protein by preventing the payload from interfering with its binding sites.
The steric hindrance provided by the PEG chain can also shield the conjugated molecule from enzymatic degradation and recognition by the immune system, though the effect of a short PEG2 linker is less pronounced than that of longer PEG chains. rsc.org The length of the PEG linker is a critical parameter; a linker that is too short may not provide sufficient separation, while a very long linker could negatively impact the binding affinity of the biomolecule. acs.org Research has shown that even short PEG chains can influence the accessibility of conjugation sites, potentially leading to more controlled and predictable conjugation outcomes.
Table 2: Impact of PEG Linker Length on Steric Hindrance and Biological Activity
| Biomolecule-Payload Conjugate | Linker | Relative Binding Affinity (%) | Relative Enzymatic Activity (%) |
|---|---|---|---|
| Enzyme A + Inhibitor | No Linker (Direct Conjugation) | 50 | 45 |
| Enzyme A + Inhibitor | PEG2 Linker | 95 | 90 |
| Enzyme A + Inhibitor | PEG12 Linker | 85 | 80 |
| Antibody B + Antigen | Unconjugated | 100 | N/A |
| Antibody B + Toxin (via Hydrophobic Linker) | Hydrophobic Linker | 70 | N/A |
| Antibody B + Toxin (via PEG2 Linker) | PEG2 Linker | 92 | N/A |
This interactive table provides illustrative data based on established principles, demonstrating how a short PEG2 linker can mitigate steric hindrance and help retain the biological activity of a conjugated biomolecule compared to direct conjugation or longer PEG chains.
Effects on Conformational Dynamics of Conjugated Biomolecules
The conjugation of any molecule to a biomolecule has the potential to alter its three-dimensional structure and conformational dynamics. The flexible nature of the PEG2 linker in "this compound" can influence the conformational stability of the conjugated protein. Studies have shown that PEGylation can have a range of effects on protein conformation, from stabilization to destabilization, depending on the site of attachment and the nature of the linker. nih.gov
A short PEG linker can help to maintain the native conformation of a protein by providing a flexible tether for the conjugated payload, minimizing structural perturbations. The identity of the linker itself is a critical determinant of its impact on conformational stability. nih.gov Biophysical techniques such as circular dichroism (CD) and differential scanning calorimetry (DSC) are often employed to assess the structural integrity and stability of bioconjugates. nih.govnih.gov
Table 3: Representative Biophysical Data on the Conformational Stability of a PEGylated Protein
| Protein Sample | Secondary Structure Content (% α-helix, via CD) | Melting Temperature (Tm, °C, via DSC) |
|---|---|---|
| Unconjugated Protein | 45 | 72 |
| Protein + Hydrophobic Linker-Drug | 40 | 68 |
| Protein + PEG2 Linker-Drug | 44 | 71.5 |
| Protein + PEG8 Linker-Drug | 42 | 70 |
This interactive table presents representative data illustrating how a short PEG2 linker can help preserve the secondary structure and thermal stability of a protein upon conjugation compared to a more disruptive hydrophobic linker.
Research Applications in Antibody Drug Conjugate Adc Development
Conceptual Basis for Non-Cleavable Linkers in ADC Design
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity. nih.govbiochempeg.com Non-cleavable linkers, such as Ald-Ph-amido-PEG2-C2-Pfp ester, represent a specific strategy in ADC design, distinguished by the absence of a designated chemical trigger for payload release. nih.gov
The primary rationale for employing non-cleavable linkers is to enhance the stability of the ADC in systemic circulation. nih.gov A stable connection between the antibody and the cytotoxic payload is crucial to prevent premature drug release into the bloodstream, which could lead to off-target toxicity and a reduction in the amount of payload delivered to the target cancer cells. proteogenix.science This increased plasma stability can lead to a wider therapeutic window compared to some cleavable linker systems. nih.gov
The design of non-cleavable linkers ensures that the payload remains firmly attached to the antibody until the entire ADC is internalized by the target cell. proteogenix.science This approach is particularly advantageous for highly potent cytotoxic agents, where even minimal systemic release can cause significant adverse effects. By maintaining an intact linker-payload connection, the ADC acts as a single, stable entity during circulation, maximizing the potential for targeted delivery. nih.gov
ADCs constructed with non-cleavable linkers rely on the biological processing of the antibody component for payload liberation. nih.gov The mechanism is initiated upon the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization, typically via endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway.
Within the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is subjected to complete proteolytic degradation. biochempeg.com This catabolic process breaks down the protein into its constituent amino acids. nih.gov As the non-cleavable linker is inert to this enzymatic digestion, the payload is ultimately released as a conjugate, typically comprising the drug, the linker, and the specific amino acid residue (e.g., lysine) to which the linker was originally attached. nih.gov This entire complex becomes the active cytotoxic agent within the cell. A fundamental requirement for this strategy is that the payload must retain its cytotoxic potency even with the linker and amino acid appendage attached. nih.gov
Methodologies for Antibody Conjugation with "this compound"
The this compound linker is equipped with a pentafluorophenyl (Pfp) ester, an amine-reactive functional group that facilitates covalent attachment to monoclonal antibodies (mAbs). smolecule.com
The most common method for conjugating amine-reactive linkers to antibodies is through the ε-amino groups of surface-accessible lysine (B10760008) residues. nih.gov A typical IgG1 antibody contains numerous lysine residues, providing multiple potential sites for conjugation. The Pfp ester of the linker reacts with the primary amine of lysine under mild conditions to form a stable amide bond. precisepeg.com
Pfp esters are known to be less susceptible to hydrolysis than other active esters, such as N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions. broadpharm.com The reaction is typically performed in an aqueous buffer at a slightly basic pH to ensure that the lysine ε-amino groups are deprotonated and thus sufficiently nucleophilic to attack the ester. precisepeg.com
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Reaction Buffer | Phosphate, Borate, or Bicarbonate buffers | Avoids buffers with primary amines (e.g., Tris) that would compete with the antibody for reaction with the Pfp ester. broadpharm.com |
| pH | 7.2 - 8.5 | Optimizes the nucleophilicity of lysine's primary amine while minimizing linker hydrolysis. precisepeg.com |
| Co-solvent | 5-10% DMSO or DMF (optional) | Used to dissolve the linker and can improve solubility if the biomolecule is prone to aggregation. precisepeg.com |
| Molar Ratio | 2:1 to 10:1 (Linker:Amine) | The ratio is optimized to achieve the desired drug-to-antibody ratio (DAR); excess linker is typically used. precisepeg.com |
| Temperature | 4°C to 25°C (Room Temp) | Reaction can proceed efficiently at room temperature or be performed at 4°C overnight for sensitive antibodies. precisepeg.com |
| Reaction Time | 1 - 4 hours (at RT) or overnight (at 4°C) | Incubation time is adjusted based on temperature and desired conjugation efficiency. broadpharm.com |
This table is based on general protocols for PFP ester conjugations and may require optimization for specific antibodies and linker-payload complexes.
While traditional lysine conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites, significant research has focused on developing site-specific conjugation methods to produce homogeneous ADCs. nih.gov
One approach to achieve greater homogeneity with native antibodies involves leveraging the unique reactivity of certain residues. Research has shown that Pfp esters can exhibit preferential reactivity for a specific lysine residue (K188) within the constant domain of the kappa light chain in human IgG1 antibodies. nih.gov This selectivity provides a straightforward method to produce more uniformly labeled conjugates compared to less selective NHS esters, leading to improved properties such as reduced aggregation. nih.gov
A more precise method for site-specific functionalization involves genetic engineering of the antibody. nih.gov This can include:
Engineered Cysteines: Introducing cysteine residues at specific, solvent-accessible sites on the antibody surface provides unique thiol groups for conjugation. nih.gov While maleimide (B117702) chemistry is more common for targeting thiols, the Pfp ester of the linker could potentially react with engineered cysteine residues under specific conditions, though this is not its primary application.
Unnatural Amino Acids (UAA): Incorporating UAAs with bio-orthogonal functional groups (e.g., ketones, azides, alkynes) into the antibody sequence allows for highly specific conjugation reactions. nih.gov
Enzymatic Modification: Techniques like the SMARTag® technology use a formylglycine-generating enzyme (FGE) to convert a cysteine within a specific recognition sequence (e.g., CXPXR) into a formylglycine (fGly) residue. nih.govacs.org This creates a unique aldehyde handle on the antibody for targeted conjugation. A linker with a complementary reactive group (e.g., a hydrazide) can then be used to attach the payload specifically at the engineered site.
Payload Integration into "this compound"-Linked ADCs
After the linker has been conjugated to the antibody via its Pfp ester, the terminal aldehyde group of the "Ald-Ph-amido" moiety serves as the attachment point for the cytotoxic payload. smolecule.com This bifunctional design allows for a sequential conjugation strategy.
The payload must be derivatized with a functional group that can react specifically with the aldehyde. Common reactive partners for aldehydes include:
Hydrazides: Reacting with the aldehyde to form a stable hydrazone bond.
Aminooxy groups: Reacting with the aldehyde to form an oxime bond, which is known for its high stability.
Primary amines: Reacting to form a Schiff base (imine), which is often subsequently reduced to a more stable secondary amine.
This two-step approach—first attaching the linker to the mAb and then coupling the payload to the linker's aldehyde—provides flexibility in the ADC manufacturing process. The hydrophilic PEG2 spacer in the linker helps to improve the solubility of the resulting ADC and creates distance between the large antibody and the potentially hydrophobic payload, which can help to mitigate aggregation and preserve antigen-binding affinity. biochempeg.com
Covalent Attachment of Cytotoxic Payloads to the Linker System
The covalent attachment of a cytotoxic payload to the "this compound" linker, which has already been conjugated to an antibody, occurs via the terminal aldehyde group. This aldehyde functionality provides a reactive handle for the formation of a stable bond with a compatible functional group on the payload molecule.
The primary reaction mechanism involves the formation of a Schiff base or a similar imine-type linkage. For instance, a payload containing a primary amine can react with the aldehyde to form a Schiff base, which can be subsequently reduced to a more stable secondary amine linkage. Alternatively, payloads functionalized with an aminooxy or hydrazide group can react with the aldehyde to form stable oxime or hydrazone bonds, respectively. This versatility in reaction chemistry allows for the conjugation of a variety of payloads.
The general steps for payload attachment are as follows:
The antibody is first reacted with the Pfp ester end of the linker, forming a stable amide bond with lysine residues on the antibody surface.
The resulting antibody-linker conjugate, now presenting a terminal aldehyde group, is purified.
The purified conjugate is then reacted with a cytotoxic payload that has a compatible functional group (e.g., primary amine, aminooxy, or hydrazide).
A final purification step removes any unconjugated payload and other reactants, yielding the final ADC.
Comparative Studies of "this compound" in ADC Research
The selection of a linker is a pivotal decision in ADC design, with the choice between cleavable and non-cleavable systems having profound implications for the ADC's mechanism of action, efficacy, and toxicity profile.
Comparison with Cleavable Linker Systems (e.g., Valine-Citrulline peptides)
Cleavable linkers, such as those based on the dipeptide valine-citrulline (Val-Cit), are designed to release the cytotoxic payload upon entering the target cell, often through enzymatic cleavage by lysosomal proteases like cathepsin B. This mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
In contrast, ADCs constructed with the non-cleavable "this compound" linker rely on the complete lysosomal degradation of the antibody to release the payload. The released species is the payload still attached to the linker and the amino acid residue from the antibody. This complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect.
| Feature | This compound (Non-cleavable) | Valine-Citrulline (Cleavable) |
| Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage in lysosome |
| Released Species | Payload-linker-amino acid complex | Free payload |
| Bystander Effect | Minimal to none | Potentially significant |
| Plasma Stability | Generally high | Can be susceptible to premature cleavage |
| Dependence on Target | High dependence on antigen expression and internalization | Can be effective in heterogeneous tumors |
Comparative Evaluation with Other Non-Cleavable Linker Chemistries (e.g., Maleimide-PEG-NHS)
Within the class of non-cleavable linkers, different chemistries are employed for antibody conjugation. A common example is the use of maleimide-based linkers, such as Maleimide-PEG-NHS ester, which react with sulfhydryl groups on cysteine residues of the antibody.
The "this compound" utilizes Pfp ester chemistry to target amine groups on lysine residues. Lysine conjugation is a well-established method, but it can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) due to the abundance of lysine residues on the antibody surface. Maleimide-based conjugation to engineered or reduced native cysteines can offer more control over the site of conjugation and lead to a more homogeneous ADC product.
| Linker Chemistry | Target Residue on Antibody | Potential for Homogeneity |
| Ald-Ph-amido-PEG2-C2-Pfp ester | Lysine (Amine) | Lower (stochastic conjugation) |
| Maleimide -PEG-NHS | Cysteine (Sulfhydryl) | Higher (site-specific conjugation) |
The stability of the linkage to the antibody is another point of comparison. While the amide bond formed by the Pfp ester is highly stable, the thioether bond formed by the maleimide group can be subject to a retro-Michael reaction, potentially leading to premature release of the drug-linker from the antibody.
Advantages and Limitations of "this compound" in ADC Contexts
The use of "this compound" in ADC development offers a distinct set of advantages and limitations.
Advantages:
High Stability: The non-cleavable nature of the linker and the stable amide and oxime/hydrazone bonds contribute to high plasma stability, minimizing off-target toxicity from prematurely released payload.
Reduced "Bystander Effect": The lack of a potent bystander effect can be advantageous in reducing toxicity to surrounding healthy tissues.
Well-Defined Chemistry: The reaction chemistries of the Pfp ester and aldehyde groups are well-understood and allow for a controlled, sequential conjugation process.
PEG Spacer: The inclusion of a PEG2 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.
Limitations:
Dependence on Internalization and Degradation: The efficacy of ADCs with this linker is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody in the lysosome.
Potential for Heterogeneity: Conjugation via lysine residues can lead to a heterogeneous mixture of ADC species, which can complicate manufacturing and characterization.
Charged Metabolite: The released payload-linker-amino acid complex is charged, which may impact its ability to reach its intracellular target.
Broader Academic and Research Applications of Ald Ph Amido Peg2 C2 Pfp Ester
Applications in Chemical Biology
The distinct functionalities of Ald-Ph-amido-PEG2-C2-Pfp ester lend themselves to several applications in chemical biology, facilitating the study and manipulation of biological systems.
Development of Molecular Probes for Biological Target Identification
Molecular probes are essential for identifying and characterizing biological targets of interest. The this compound can serve as a central scaffold for the synthesis of such probes. The Pfp ester allows for the straightforward attachment of a recognition element, such as a small molecule inhibitor or a ligand that binds to a specific protein. The terminal aldehyde can then be used to conjugate a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, often through a stable oxime or hydrazone linkage with an aminooxy- or hydrazide-functionalized reporter.
This modular approach enables the creation of a diverse library of molecular probes from a common intermediate. The PEG2 spacer provides sufficient distance between the recognition element and the reporter tag to minimize steric hindrance and potential interference with binding or detection.
| Feature of this compound | Role in Molecular Probe Development |
| Pfp ester | Amine-reactive handle for conjugation of a target-binding ligand. |
| Aldehyde | Orthogonal reactive site for attachment of a reporter molecule (e.g., fluorophore, biotin). |
| PEG2 spacer | Provides spatial separation between the ligand and reporter, improving solubility. |
Construction of Biosensors and Imaging Agents
The principles that make this compound suitable for molecular probes also extend to the construction of more complex biosensors and imaging agents. For instance, a biomolecule known to undergo a conformational change upon binding to an analyte could be labeled at two different sites using the orthogonal chemistry of this linker. One end of the linker could be attached to the biomolecule, and the other to a signaling molecule.
In the context of imaging, the aldehyde functionality is particularly useful for site-specific labeling of proteins that have been genetically engineered to contain an aldehyde tag (e.g., via a formylglycine-generating enzyme). acs.orgresearchgate.netnih.govresearchgate.net This allows for the precise attachment of imaging agents, such as positron emission tomography (PET) isotopes or contrast agents for magnetic resonance imaging (MRI), to a protein of interest.
Utility in Protein Labeling and Functionalization Studies
Site-specific protein labeling is crucial for studying protein function, localization, and interactions. The bifunctional nature of this compound allows for the selective modification of proteins. The Pfp ester can react with primary amines, such as the side chain of lysine (B10760008) residues, while the aldehyde can react with N-terminal cysteines after oxidation or with genetically incorporated aldehyde tags. acs.orgresearchgate.netnih.govresearchgate.net
This dual reactivity can be exploited to introduce multiple functionalities onto a protein in a controlled manner. For example, one terminus of the linker could be used to attach the protein to a solid support for proteomics studies, while the other end remains available for capturing interacting partners. The hydrophilicity imparted by the PEG2 spacer can also help to maintain the solubility and stability of the labeled protein.
Utilization in PROTAC (Proteolysis Targeting Chimeras) Research
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. nih.govaxispharm.commdpi.com
Design Principles for PROTAC Linkers Incorporating "this compound" Scaffolds
While this compound is primarily a building block, its structural motifs are relevant to PROTAC linker design. The incorporation of a PEG spacer is a common strategy in PROTAC design to enhance aqueous solubility and provide flexibility, which can be crucial for allowing the two ligands to adopt an optimal orientation for ternary complex formation. axispharm.commdpi.com
The orthogonal reactive handles (aldehyde and Pfp ester) of this compound are advantageous for the modular synthesis of PROTACs. A library of PROTACs with different target ligands or E3 ligase ligands can be rapidly synthesized from a common linker-ligand intermediate. This approach accelerates the optimization of PROTAC potency and selectivity.
Key Design Considerations for PROTAC Linkers:
| Parameter | Influence on PROTAC Activity | Relevance of this compound Moiety |
| Length | Affects the ability to span the distance between the target protein and E3 ligase. explorationpub.com | The PEG2 unit provides a defined and relatively short spacer. |
| Composition | Impacts solubility, cell permeability, and potential for protein-linker interactions. researchgate.netmusechem.com | The PEG component enhances hydrophilicity. |
| Flexibility/Rigidity | Influences the conformational freedom and the stability of the ternary complex. researchgate.netmusechem.comarxiv.org | The PEG chain offers flexibility, while the phenyl-amido group introduces some rigidity. |
| Attachment Points | The vector of exit from the ligands can significantly alter the geometry of the ternary complex. nih.gov | The bifunctional nature allows for defined and directional attachment. |
Modulation of Ternary Complex Formation and E3 Ligase Recruitment
The linker in a PROTAC is not merely a passive spacer; it can actively participate in and modulate the formation of the ternary complex. The length and chemical nature of the linker dictate the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer. mdpi.comresearchgate.net
A linker based on the this compound scaffold would offer a balance of flexibility from the PEG chain and some degree of rigidity from the phenyl-amido group. This semi-rigid nature can help to pre-organize the PROTAC into a conformation that is favorable for binding to both proteins, potentially increasing the stability of the ternary complex. researchgate.netmusechem.com The ability to systematically vary the length of the PEG component in related linkers would allow for the fine-tuning of the distance between the two proteins to optimize E3 ligase recruitment and subsequent target degradation.
Material Science and Nanotechnology Applications
The unique properties of "this compound" also lend themselves to applications in material science and nanotechnology, particularly for the functionalization and modification of surfaces.
The surface modification of nanoparticles is crucial for their application in areas such as drug delivery, bioimaging, and diagnostics. cd-bioparticles.netnih.gov Aldehyde-functionalized nanoparticles can be prepared and subsequently used for the attachment of various molecules. cd-bioparticles.netnih.gov "this compound" can be used to introduce aldehyde functionalities onto amine-bearing nanoparticles or polymeric surfaces. The PFP ester end of the linker would react with surface amine groups, presenting the aldehyde for further modification. The PEG spacer in this context serves to increase the hydrophilicity and biocompatibility of the material, reducing non-specific protein adsorption. acs.org
This strategy can be employed to attach targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles. For example, a targeting peptide with a free amine could be conjugated to the PFP ester, and the resulting aldehyde-terminated nanoparticle could then be used to attach a drug molecule containing a hydrazide group. This approach allows for the creation of multifunctional nanoparticles with precise control over the identity and density of surface ligands. cd-bioparticles.net The table below outlines the steps for nanoparticle functionalization.
| Step | Description |
| 1. Surface Priming | The nanoparticle or polymeric surface is first functionalized with primary amine groups. |
| 2. Linker Conjugation | "this compound" is reacted with the aminated surface via its PFP ester. |
| 3. Aldehyde Presentation | The surface is now coated with a layer of PEG chains terminating in aldehyde groups. |
| 4. Payload Attachment | A molecule of interest (e.g., drug, dye) with an aminooxy or hydrazide handle is conjugated to the aldehyde. |
This interactive table details a stepwise approach to the functionalization of nanoparticles and polymeric surfaces using "this compound".
The surface properties of biomedical devices, such as implants and catheters, are critical for their biocompatibility and performance. acs.orgnih.gov Surface modification with hydrophilic polymers like PEG can reduce protein fouling and improve the device's interaction with biological systems. mdpi.com "this compound" can be used to create a reactive surface on biomedical devices for the subsequent immobilization of bioactive molecules.
For instance, a device surface could be plasma-treated to introduce amine functionalities, which can then be reacted with the PFP ester of the linker. mdpi.com This would result in a surface coated with aldehyde-terminated PEG chains. These aldehyde groups can then be used to covalently attach proteins, enzymes, or other bioactive molecules that can enhance the device's function or biocompatibility. nih.gov For example, immobilizing antimicrobial peptides could reduce the risk of device-related infections.
Similarly, in the context of diagnostic platforms like microarrays or biosensors, the controlled immobilization of capture probes (e.g., antibodies, oligonucleotides) is essential for their sensitivity and specificity. The aldehyde group of the linker provides a versatile handle for the covalent attachment of such probes, ensuring their proper orientation and accessibility for target binding. nih.gov The PFP ester allows for the initial attachment of the linker to an aminated sensor surface.
Advanced Theoretical and Computational Investigations of Ald Ph Amido Peg2 C2 Pfp Ester
Computational Chemistry Approaches to Reactivity Prediction
Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like "Ald-Ph-amido-PEG2-C2-Pfp ester" at an atomic level. These methods allow for the prediction of reaction pathways and transition states, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of "this compound," DFT studies are instrumental in elucidating the mechanisms of its key reactions. The Pfp ester is an active ester designed to react with primary amines, such as the side chain of lysine (B10760008), to form a stable amide bond. wikipedia.org DFT calculations can model this acylation reaction to determine the transition state geometries and activation energies.
A typical DFT study would involve calculating the energy profile of the reaction between the Pfp ester and a model amine. This allows for a quantitative prediction of the reaction rate. For instance, the lower the calculated activation energy, the more facile the reaction. Such studies can compare the reactivity of the Pfp ester to other active esters, like N-hydroxysuccinimidyl (NHS) esters, providing a theoretical basis for linker selection. rsc.org Pentafluorophenyl esters are known to be less susceptible to spontaneous hydrolysis than NHS esters, a property that can be quantified and explained by DFT calculations of the competing hydrolysis reaction pathway. wikipedia.org
Table 1: Illustrative DFT Calculation Results for Linker Acylation This table presents hypothetical data for illustrative purposes, based on typical findings in computational chemistry studies of similar reactions.
| Reacting Moiety | Nucleophile | Solvent Model | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|---|
| Pfp ester | Methylamine | Water (SMD) | 12.5 | -5.2 |
| NHS ester | Methylamine | Water (SMD) | 14.1 | -4.8 |
| Pfp ester | Water | Water (SMD) | 18.9 | -2.1 |
| NHS ester | Water | Water (SMD) | 17.3 | -1.9 |
While DFT provides insights into the intrinsic reactivity of the linker, molecular docking and molecular dynamics (MD) simulations are used to understand how the linker interacts with the antibody during the conjugation process. researchgate.net Molecular docking can predict the preferred binding orientation of "this compound" to the surface of a monoclonal antibody. The target for conjugation is typically a solvent-accessible lysine residue. nih.gov Docking algorithms can score different binding poses, identifying those that place the Pfp ester in close proximity to the lysine's amino group, thus facilitating the reaction. researchgate.net
Following docking, MD simulations can be performed to study the dynamic behavior of the linker-antibody complex over time. These simulations provide a more realistic picture of the conformational flexibility of both the linker and the antibody surface. researchgate.net MD can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the pre-reaction complex. Furthermore, MD simulations can be used to assess how the PEG2 spacer influences the linker's orientation and accessibility to the conjugation site, which is crucial for achieving efficient and site-specific conjugation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies in Linker Design
QSAR models can be developed to correlate the structural features of a library of linkers, similar in core structure to "this compound," with their experimentally determined conjugation efficiencies. The structural features are represented by numerical values called molecular descriptors. For linkers, these descriptors can include electronic properties (e.g., partial charges on the ester carbonyl carbon), steric properties (e.g., molecular volume), and topological indices.
A QSAR model for conjugation efficiency might reveal that a higher positive partial charge on the carbonyl carbon and lower steric hindrance around the Pfp ester group are correlated with a faster reaction rate with antibody lysines. The presence and length of the PEG chain can also be included as a descriptor, which often influences solubility and can impact the accessibility of the reactive site.
Table 2: Example of a QSAR Model for Conjugation Efficiency This table presents a hypothetical QSAR equation and its statistical parameters for illustrative purposes.
| Dependent Variable | QSAR Equation | R² | Q² |
|---|---|---|---|
| log(Conjugation Rate) | 0.85 * q(C=O) - 0.12 * V(ester) + 0.05 * N(PEG) + 1.5 | 0.88 | 0.75 |
Where q(C=O) is the partial charge on the carbonyl carbon, V(ester) is the volume of the Pfp ester group, and N(PEG) is the number of PEG units.
Bioinformatic and Chemoinformatic Analysis of Linker Libraries
Bioinformatic and chemoinformatic tools are essential for managing and analyzing the large datasets generated in ADC research. When designing and evaluating linkers like "this compound," these tools can be used to analyze libraries of similar compounds to identify promising candidates.
Chemoinformatic methods can be used to cluster a virtual library of linkers based on their structural similarity and calculated properties. This allows researchers to explore a diverse chemical space and select a representative set of linkers for synthesis and experimental testing. Furthermore, chemoinformatic tools can be used to screen linker libraries for potential liabilities, such as reactive metabolites or off-target toxicity.
Bioinformatic analysis plays a crucial role in identifying suitable conjugation sites on the antibody. By analyzing the 3D structure of the antibody, bioinformatics tools can identify solvent-accessible lysine residues that are not in close proximity to the antigen-binding site, thus minimizing the impact of conjugation on the antibody's targeting function. nih.gov The integration of chemoinformatic data on linker reactivity with bioinformatic data on antibody structure can lead to a more rational and efficient approach to designing homogeneous and effective ADCs.
Mining Public Databases for Linker Design Principles
The rational design of linkers like "this compound" is increasingly guided by the wealth of information available in public databases. nih.gov These repositories, containing extensive data on the structure and activity of thousands of molecules, are invaluable for extracting key design principles applicable to novel linker development.
Databases such as PROTAC-DB have become essential resources for understanding the structure-activity relationships of different linker types. researchgate.net By analyzing the prevalence and characteristics of linkers within these databases, researchers can identify recurring motifs and properties that correlate with successful outcomes. For instance, a significant percentage of linkers in these databases incorporate PEG and alkyl chains, highlighting their importance in achieving desired physicochemical properties. nih.gov
Systematic analysis of these databases reveals several key principles relevant to the design of linkers with features similar to "this compound":
Linker Length and Flexibility: The length of the linker is a critical determinant of the efficacy of bifunctional molecules. Databases show that for PROTACs, there is often an optimal linker length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. Short, relatively flexible linkers like the PEG2 unit in "this compound" can provide a balance between maintaining proximity of the two ends of the molecule while allowing for the necessary conformational adjustments for binding.
Hydrophilicity and Solubility: The inclusion of PEG units is a common strategy to enhance the aqueous solubility and reduce the aggregation of ADCs and PROTACs. precisepeg.com Mining databases can provide insights into the optimal number of PEG units required to achieve favorable pharmacokinetic profiles without compromising cell permeability. The PEG2 motif in "this compound" contributes to its hydrophilicity.
Non-Cleavable Scaffolds: While many ADCs and PROTACs utilize cleavable linkers, non-cleavable linkers offer advantages in terms of plasma stability and can reduce off-target toxicity. purepeg.comproteogenix.science Analysis of public databases can help in understanding the contexts in which non-cleavable linkers are most effective and the types of payloads or ligands they are best paired with. This information is crucial for the strategic deployment of "this compound."
Interactive Table: Linker Design Principles from Public Databases
| Design Principle | Relevance to "this compound" | Key Findings from Database Mining |
| Optimal Length | The PEG2 unit provides a defined and relatively short linker length. | Analysis of PROTAC-DB suggests that optimal linker length is target-dependent, with shorter linkers often favored for specific protein-protein interactions. |
| Hydrophilicity | The PEG component enhances water solubility. | A high prevalence of PEG-containing linkers in databases correlates with improved pharmacokinetic properties of the resulting conjugates. |
| Conformational Flexibility | The ethylene (B1197577) glycol units offer rotational freedom. | Database analysis indicates that a degree of flexibility is necessary for the formation of stable ternary complexes in PROTACs. |
| Non-Cleavable Stability | The amide and ether bonds are resistant to biological cleavage. | Public data on ADCs with non-cleavable linkers show enhanced plasma stability and potentially safer toxicity profiles. proteogenix.science |
Development of Computational Tools for Optimizing "this compound"-Based Systems
To complement the insights gained from database mining, a suite of advanced computational tools is being developed and applied to predict and optimize the behavior of systems incorporating "this compound." These tools range from molecular dynamics simulations to machine learning and generative AI models.
Generative AI and Machine Learning: More recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools for linker design. patsnap.com Generative models, such as Linker-GPT, can design novel linkers with desired physicochemical properties. researchgate.net These models are trained on large datasets of existing linkers and can generate new structures that are optimized for properties like solubility, synthetic accessibility, and stability. researchgate.netmdpi.com For a linker like "this compound," these tools could be used to explore variations of the PEG chain length or modifications to the phenylamide group to fine-tune its properties for a specific application. Reinforcement learning can be further employed to refine the generated linkers based on predicted performance metrics. researchgate.net
Structure-Based Design and Docking: Computational approaches like molecular docking are used to predict the binding mode of the warhead and E3 ligase ligand to their respective proteins. nih.gov These methods are essential for determining the optimal attachment points for the linker on each ligand and for estimating the required linker length to bridge the two binding sites without introducing steric clashes. nih.gov For "this compound," these tools would be used to ensure that its length and flexibility are suitable for connecting a specific antibody to a payload or a target-binding ligand to an E3 ligase ligand.
Interactive Table: Computational Tools for Linker Optimization
| Computational Tool | Application to "this compound" Systems | Expected Insights |
| Molecular Dynamics (MD) Simulations | Predicting the conformational ensemble of the linker in solution and when conjugated. | Understanding of linker flexibility, solvent exposure, and potential intramolecular interactions. nih.govmdpi.comnih.gov |
| Generative AI (e.g., Linker-GPT) | Designing novel linker variants with optimized properties based on the "this compound" scaffold. | Generation of new linker structures with improved solubility, permeability, or synthetic accessibility. researchgate.netmdpi.com |
| Machine Learning Models | Predicting the impact of linker modifications on the overall properties of the ADC or PROTAC. | Quantitative structure-property relationship (QSPR) models for rapid screening of linker designs. patsnap.com |
| Molecular Docking | Guiding the attachment of the linker to the antibody/payload or warhead/E3 ligand. | Determination of optimal conjugation sites and prediction of ternary complex geometry. nih.gov |
Emerging Research Directions and Future Outlook for Ald Ph Amido Peg2 C2 Pfp Ester
Exploration of Novel Bioconjugation Handles Derived from "Ald-Ph-amido-PEG2-C2-Pfp ester"
The dual reactivity of "this compound" serves as a foundation for creating next-generation bioconjugation handles with tailored functionalities. smolecule.com The aldehyde group, in particular, is a gateway to a variety of stable and selectively formed linkages.
Current research in the broader field of bioconjugation provides a roadmap for potential derivatives:
Oxime and Hydrazone Linkages: The aldehyde can readily react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively. nih.govaxispharm.combroadpharm.com This opens the possibility of modifying "this compound" post-synthesis to introduce other functionalities. For example, reacting the aldehyde with a bifunctional hydrazide containing a clickable alkyne or azide (B81097) would transform the linker into a tool for bioorthogonal chemistry.
Enzymatic Conjugation: The "aldehyde tag" technology, where a specific peptide sequence is enzymatically converted to a formylglycine residue, has proven effective for site-specific antibody modification. nih.govresearchgate.net A linker like "this compound" could be used to conjugate payloads to these enzymatically generated aldehyde sites, offering precise control over the drug-to-antibody ratio (DAR). semanticscholar.orgfigshare.comacs.org
Multi-Functional Scaffolds: The Pfp ester can be reacted with a molecule containing multiple nucleophiles, which could then be further functionalized. This could lead to the development of branched or multi-arm linkers, enabling the attachment of multiple drug molecules or a combination of different molecules, such as an imaging agent and a therapeutic payload.
The development of these novel handles is a key step toward creating more homogeneous and effective bioconjugates.
| Potential Derived Handle | Enabling Chemistry | Key Advantage |
| Click-Reactive Linker | Aldehyde reaction with hydrazide-alkyne/azide | Enables bioorthogonal conjugation strategies |
| Enzymatic-Targeting Linker | Reaction with enzymatically generated formylglycine | Site-specific antibody conjugation |
| Branched/Dendritic Linker | Pfp ester reaction with multi-amine scaffold | Higher drug loading capacity |
Development of Advanced Analytical Techniques for "this compound" Conjugates
The inherent complexity and heterogeneity of ADCs present significant analytical challenges. nih.govbitesizebio.come-b-f.eu For conjugates synthesized with "this compound," a suite of advanced analytical techniques is necessary to ensure product quality, consistency, and performance.
Key Analytical Hurdles and Corresponding Techniques:
| Analytical Challenge | Primary Technique(s) | Information Provided |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of different drug-loaded species. bitesizebio.com |
| Conjugate Heterogeneity | Reversed-Phase Liquid Chromatography (RP-LC), MS | Separation and identification of positional isomers and different conjugated forms. nih.gov |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Size-Exclusion Chromatography (SEC) | Assessment of higher-order structure, aggregation, and fragmentation. nih.gov |
| Free Drug Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Measurement of residual, highly potent unconjugated payload. bitesizebio.com |
Mass spectrometry is a cornerstone for ADC analysis. For a conjugate of "this compound," electrospray ionization (ESI) MS would be used to determine the mass of the intact conjugate, allowing for the calculation of the average DAR. smolecule.com Peptide mapping, following enzymatic digestion of the ADC, can pinpoint the exact lysine (B10760008) residues on the antibody that have been modified by the linker.
Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for separating ADC species with different DARs. Since each conjugated linker-drug adds hydrophobicity, species with DARs of 0, 2, 4, etc., can often be resolved, providing a clear picture of the drug load distribution.
Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool for assessing the higher-order structure of biotherapeutics. For an ADC, 2D NMR techniques can provide a fingerprint of the molecule, allowing researchers to confirm that the conjugation process has not induced significant conformational changes that could impact efficacy or safety.
Scalability and Economic Considerations in "this compound" Synthesis for Research
While "this compound" is available for research purposes, its transition to larger-scale manufacturing for clinical and commercial use presents significant challenges. The synthesis of a heterobifunctional linker with a defined PEG length is a multi-step process that can be costly and time-consuming.
Factors Influencing Scalability and Cost:
Process Mass Intensity (PMI): This metric, which is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product, is a key indicator of the "greenness" and efficiency of a chemical process. High PMIs are common in complex pharmaceutical syntheses and are a major target for optimization.
Purification: Chromatographic purification, often necessary for high-purity linkers, is difficult and expensive to scale up.
The global ADC market is projected to grow substantially, reaching values of over $20 billion by the early 2030s. researchgate.netpersistencemarketresearch.com This growth is driving innovation in manufacturing to reduce the cost of goods. The drug-linker component is a major cost driver in ADC manufacturing, with some estimates suggesting it can add between $200 to $2000 per gram to the final ADC cost of goods. biopharmservices.com Therefore, developing more efficient and scalable synthetic routes for linkers like "this compound" is a critical area of research.
Interdisciplinary Research Collaborations Leveraging "this compound"
The development and application of a sophisticated linker like "this compound" necessitates a highly collaborative, interdisciplinary approach. The journey from linker synthesis to a clinically effective ADC involves expertise from multiple scientific fields.
Key Areas for Collaboration:
Chemistry and Chemical Engineering: Synthetic chemists are needed to design and optimize the synthesis of the linker, while chemical engineers focus on scaling up the process in a safe and economical manner.
Biology and Oncology: Biologists and oncologists identify suitable antibody targets on cancer cells and evaluate the in vitro and in vivo efficacy and toxicity of the resulting ADCs.
Pharmacology and Toxicology: Pharmacologists study the pharmacokinetics (PK) and pharmacodynamics (PD) of the ADC, while toxicologists assess its safety profile.
Analytical Sciences: Analytical chemists develop and validate the methods required to characterize the linker and the final ADC product, ensuring its quality and consistency.
The ADC landscape is characterized by numerous partnerships between large pharmaceutical companies, biotechnology firms, and academic institutions. rootsanalysis.comresearchandmarkets.combusinesswire.com These collaborations are essential for pooling resources and expertise to tackle the complex challenges of ADC development. Academic labs often drive early-stage innovation in linker design and conjugation chemistry, which is then licensed and developed by industry partners with the resources for clinical trials and commercialization. nih.gov
Unaddressed Research Questions and Opportunities for Further Academic Inquiry
Despite the progress in ADC technology, many fundamental questions remain, offering fertile ground for academic research involving linkers like "this compound."
Key Research Questions:
Impact of Linker Length and Composition: How does the precise length and composition of the PEG spacer in this linker affect the ADC's properties? While the PEG2 unit enhances solubility, would a longer or shorter PEG chain offer a better balance of solubility, stability, and PK? mdpi.com
Optimizing Dual Reactivity: What are the most effective strategies for utilizing both the aldehyde and Pfp ester functionalities? Can sequential or orthogonal conjugation strategies be developed to create novel, multifunctional bioconjugates with enhanced therapeutic or diagnostic capabilities?
The Role of the Linker in the Bystander Effect: For ADCs with cleavable linkers, the released payload can kill neighboring antigen-negative cancer cells (the bystander effect). acs.org Although "this compound" is non-cleavable, understanding how the entire antibody-linker-drug catabolite behaves after lysosomal degradation is crucial and remains an area of active investigation. persistencemarketresearch.com
Novel Payloads and Conjugation Sites: Can this linker be used to attach novel classes of payloads beyond traditional cytotoxins, such as immunomodulatory agents or oligonucleotides? adcreview.comqmul.ac.uk Furthermore, how does the in vivo efficacy and safety of an ADC change when this linker is attached to different sites on the antibody? semanticscholar.orgfigshare.comacs.org
Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance. Could ADCs constructed with this linker, perhaps carrying a novel payload or conjugated in a specific manner, help to overcome known resistance mechanisms?
Addressing these questions through rigorous academic inquiry will be essential for refining the design of next-generation ADCs and fully realizing the therapeutic potential of versatile linkers like "this compound."
Q & A
Q. What is the role of Ald-Ph-amido-PEG2-C2-Pfp ester in antibody-drug conjugate (ADC) synthesis?
this compound is a non-cleavable linker used in ADC synthesis. Its structure includes a pentafluorophenyl (Pfp) ester group, which reacts selectively with primary amines on antibodies, enabling covalent conjugation of cytotoxic payloads. The PEG2 spacer enhances solubility and reduces steric hindrance, improving drug delivery efficiency .
Q. What are the critical functional groups in this compound, and how do they influence reactivity?
The compound contains three key functional groups:
Q. What synthesis protocols are recommended for this compound?
A typical synthesis involves:
- Step 1 : Coupling 4-formylbenzoic acid to a PEG2-amine backbone using carbodiimide chemistry (e.g., EDC/NHS).
- Step 2 : Introducing the Pfp ester group via reaction with pentafluorophenyl trifluoroacetate.
- Purification : Use reversed-phase HPLC or size-exclusion chromatography to isolate the product (>95% purity). Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction parameters be optimized to maximize conjugation efficiency in ADC synthesis?
Apply the Taguchi experimental design to systematically evaluate factors:
Q. How does the stability of this compound vary under different storage conditions?
Stability data (accelerated degradation studies):
Q. What analytical techniques are most effective for characterizing conjugation efficiency and linker integrity?
Q. How can researchers address impurities generated during linker synthesis?
Common impurities include:
- Unreacted PEG2-amine : Remove via ion-exchange chromatography.
- Oxidized aldehyde : Use reducing agents (e.g., NaBH4) during synthesis.
- Hydrolyzed Pfp ester : Optimize reaction moisture control (<0.1% H2O) .
Q. What strategies mitigate low conjugation yields in ADC synthesis?
Q. How should researchers resolve discrepancies between theoretical and observed DAR values?
Q. What ethical considerations apply when handling this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
